

# Sparsentan vs. Irbesartan for Proteinuria Reduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **Sparsentan** and Irbesartan in reducing proteinuria, primarily focusing on the findings from the pivotal Phase 3 PROTECT clinical trial in patients with IgA Nephropathy (IgAN).

## Efficacy in Proteinuria Reduction: Quantitative Analysis

**Sparsentan** has demonstrated superior efficacy in reducing proteinuria compared to Irbesartan in clinical trials. The PROTECT study, a head-to-head comparison in adults with IgAN, provides the most robust data to date.[1][2]



| Efficacy<br>Endpoint                     | Sparsentan                                                                       | Irbesartan                                                            | Timeline      | Study         |
|------------------------------------------|----------------------------------------------------------------------------------|-----------------------------------------------------------------------|---------------|---------------|
| Mean Reduction in Proteinuria            | 49.8%                                                                            | 15.1%                                                                 | 36 Weeks      | PROTECT[1][2] |
| Sustained<br>Reduction in<br>Proteinuria | 42.8%                                                                            | 4.4%                                                                  | 110 Weeks     | PROTECT[3]    |
| Complete<br>Remission of<br>Proteinuria  | 31% of patients                                                                  | 11% of patients                                                       | 2 Years       | PROTECT       |
| Partial<br>Remission of<br>Proteinuria   | Achieved in a significantly greater proportion of patients than with Irbesartan. | Less effective in achieving partial remission compared to Sparsentan. | Not Specified | PROTECT       |
| FSGS Partial<br>Remission                | 28% of patients                                                                  | 9% of patients                                                        | 8 Weeks       | DUET          |

## **Experimental Protocols: The PROTECT Study**

The PROTECT study (NCT03762850) was a global, Phase 3, multicenter, randomized, double-blind, active-controlled trial designed to evaluate the efficacy and safety of **Sparsentan** compared to Irbesartan in adults with IgAN.

#### **Inclusion Criteria:**

- Age 18 years or older.
- · Biopsy-proven primary IgA Nephropathy.
- Proteinuria of ≥1.0 g/day.
- eGFR ≥30 mL/min/1.73 m².



 On a stable and maximally tolerated dose of an ACE inhibitor or ARB for at least 12 weeks prior to screening.

#### **Exclusion Criteria:**

- Secondary causes of IgAN or IgA vasculitis.
- History of certain other kidney diseases.
- Recent use of immunosuppressive medications.

Randomization and Treatment: A total of 404 eligible patients were randomized in a 1:1 ratio to receive either:

- Sparsentan: Target dose of 400 mg once daily.
- Irbesartan: Target dose of 300 mg once daily.

The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

#### **Endpoints:**

- Primary Efficacy Endpoint: The change from baseline in the urine protein-to-creatinine ratio
  (UPCR) at week 36, based on a 24-hour urine sample.
- Key Secondary Endpoints: The rate of change in estimated glomerular filtration rate (eGFR) over 110 weeks.

Proteinuria Assessment: Proteinuria was assessed through 24-hour urine collections at baseline and subsequent study visits. The UPCR was calculated to standardize for variations in urine concentration.

## **Experimental Workflow**

The following diagram illustrates the workflow of the PROTECT clinical trial.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protecting IgA Nephropathy Patients: Sparsentan Reduces Proteinuria and Preserves Kidney Function Through to Two Years International Society of Nephrology [theisn.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of sparsentan versus irbesartan in patients with IgA nephropathy (PROTECT): 2-year results from a randomised, active-controlled, phase 3 trial PubMed







[pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Sparsentan vs. Irbesartan for Proteinuria Reduction: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681978#comparing-sparsentan-efficacy-with-irbesartan-in-reducing-proteinuria]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com